
Linalool
Overview
Description
Linalool, also known as 3,7-dimethylocta-1,6-dien-3-ol, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is an acyclic monoterpenoid and is widely recognized for its pleasant floral scent with a hint of spiciness. This compound is a colorless oil and is a major component of essential oils from over 200 plant species, including lavender, mint, cinnamon, and coriander . It has multiple commercial applications, primarily in the fragrance and flavor industries, as well as in aromatherapy and as an ingredient in various health and beauty products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linalool can be synthesized through several methods. One common approach involves the selective catalytic hydrogenation of dehydrothis compound using catalysts such as palladium, rhodium, platinum, or nickel, often supported on carriers like aluminum oxide or calcium carbonate . The process may be further modified with elements like lead, bismuth, manganese, and compounds such as pyridine, quinoline, and sulfur.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from essential oils of plants like lavender and coriander. The extraction process includes steam distillation, where the plant material is subjected to steam, causing the essential oils to evaporate. The vapor is then condensed and collected, yielding this compound along with other components of the essential oil .
Chemical Reactions Analysis
Types of Reactions: Linalool undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to produce this compound oxide, which exists in both furanoid and pyranoid forms.
Reduction: this compound can be reduced to produce tetrahydrothis compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, such as esterification, where it reacts with acetic acid to form linalyl acetate.
Major Products:
This compound Oxide: Formed through oxidation, exists in cis and trans isomers.
Tetrahydrothis compound: Formed through reduction.
Linalyl Acetate: Formed through esterification.
Scientific Research Applications
Linalool is a monoterpene found in many essential oils, with noted therapeutic attributes such as anti-nociceptive effects, anxiolytic properties, and potential in dementia treatment . Modern research has identified this compound as potentially helpful in treating a range of serious diseases, from Alzheimer's to lung damage .
Biomedical Applications
- Alzheimer's Disease A study in Neuropharmacology showed that this compound could reverse mental and emotional degradation linked to Alzheimer's disease . The researchers concluded that this compound reverses the histopathological hallmarks of Alzheimer's and restores cognitive and emotional functions via an anti-inflammatory effect . Thus, this compound may be an Alzheimer's prevention candidate for preclinical studies . this compound administration at an advanced stage of AD in mice reversed the histopathological hallmarks .
- Anxiolytic and Sedative Effects this compound possesses anxiolytic, anti-stress, and antidepressant properties . (−)-Linalool, a major compound of lavender oil, has sedative effects after inhalation .
- Antimicrobial Effects this compound exerts antimicrobial effects through the disruption of cell membranes .
- Anti-inflammatory Effects The protective effects of this compound on the liver, kidney, and lung are due to its anti-inflammatory activity .
- Anticancer Effects this compound can induce apoptosis of cancer cells via oxidative stress while protecting normal cells .
- Wound Healing this compound has demonstrated potential in accelerating the wound-healing process .
Pharmaceutical Formulations
This compound's adaptability is shown in nano-emulsions, microemulsions, bio-capsules, topical gels, and lotions . Patents published between 2018 and 2024 reveal advancements in the use of this compound in dermatological, anti-inflammatory, and antimicrobial applications .
Effects on the Body
Transdermal absorption of (−)-linalool can induce autonomic activity .
- Skin Temperature: this compound can affect skin temperature. A study showed skin temperature decreased less in the (−)-linalool group compared to the control group .
- Pulse Rate: this compound can significantly decrease pulse rate .
Safety and Metabolism
Mechanism of Action
Linalool exerts its effects through various mechanisms:
Antimicrobial Activity:
- Disrupts the cell membrane structure of microorganisms, leading to leakage of cytoplasmic contents and cell death .
- Inhibits metabolic functions and energy synthesis in bacteria by affecting enzyme activities and cellular respiration .
Sedative and Anxiolytic Effects:
- Modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) in the central nervous system, leading to calming and relaxing effects .
Anti-inflammatory and Anticancer Effects:
- Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
- Induces apoptosis in cancer cells through oxidative stress mechanisms .
Comparison with Similar Compounds
Linalool is often compared with other similar compounds, such as:
Geraniol:
- Both this compound and geraniol are monoterpenoids with similar molecular formulas (C10H18O).
- Geraniol has a rose-like scent, while this compound has a floral, citrus-like aroma .
Linalyl Acetate:
- Linalyl acetate is an ester derivative of this compound with similar odor properties.
- Both compounds are used in the fragrance industry, but linalyl acetate has a slightly different scent profile .
Terpineol:
- Terpineol is another monoterpenoid with a similar structure to this compound.
- It has a lilac-like scent and is also used in perfumes and cosmetics .
This compound’s unique combination of pleasant scent, biological activities, and versatility in various applications makes it a valuable compound in multiple industries.
Biological Activity
Linalool, a naturally occurring terpene alcohol found in various essential oils, particularly lavender and mint, has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, highlighting its antimicrobial, anti-inflammatory, neuroprotective, and analgesic properties, supported by relevant research findings and case studies.
Antimicrobial Activity
This compound exhibits potent antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against bacteria such as Shigella sonnei and Pseudomonas fluorescens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound significantly reduces the growth of S. sonnei, with MIC values indicating effective concentrations that inhibit bacterial growth .
- Mechanism of Action : The antimicrobial action is primarily due to membrane damage and disruption of metabolic processes within the bacteria. For instance, this compound treatment leads to increased leakage of nucleic acids and proteins from bacterial cells, indicating compromised cell integrity .
Bacterial Strain | MIC (mg/mL) | Mechanism of Action |
---|---|---|
S. sonnei | 0.5 | Membrane damage |
P. fluorescens | 0.25 | Metabolic disruption |
Anti-inflammatory Properties
This compound's anti-inflammatory effects have been extensively studied, revealing its potential therapeutic applications in conditions characterized by inflammation.
Research Highlights:
- A study published in the journal International Immunopharmacology indicated that this compound inhibits cigarette smoke-induced lung inflammation, suggesting its utility in respiratory conditions .
- In animal models, this compound has been shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enhance antioxidant defenses, contributing to its protective effects against oxidative stress-related damage .
Neuroprotective Effects
This compound has demonstrated promising neuroprotective effects in various studies, particularly concerning neurodegenerative diseases.
Significant Studies:
- Research indicates that this compound can reverse cognitive impairments in Alzheimer’s disease models by exerting anti-inflammatory effects and restoring cognitive function .
- In a study involving rats with hemiparkinsonism, this compound administration significantly prevented the downregulation of critical neurotransmitter markers, demonstrating its potential in managing Parkinson's disease symptoms .
Condition | Study Findings |
---|---|
Alzheimer's Disease | Reverses cognitive decline via anti-inflammatory pathways |
Parkinson’s Disease | Prevents neurotransmitter downregulation |
Analgesic Properties
The analgesic effects of this compound have been supported by various experimental models demonstrating its efficacy in pain reduction.
Research Insights:
- A study published in the European Journal of Pharmacology found that this compound significantly reduced pain responses in animal models through its anti-inflammatory actions . The compound was effective at doses ranging from 25 to 75 mg/kg.
Case Studies and Clinical Applications
- Alzheimer's Disease : A 2016 study showed that this compound could reverse neuropathological changes associated with Alzheimer’s in transgenic mice, suggesting its potential as a preventive candidate for further clinical studies .
- Respiratory Health : this compound's ability to mitigate lung inflammation has implications for treating chronic obstructive pulmonary disease (COPD) and other respiratory ailments caused by smoking or pollution .
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for designing experiments to study linalool's bioactivity?
- Use the PICOT framework to define key elements: P opulation (e.g., cell lines, animal models), I ntervention (this compound concentration/delivery method), C omparison (control groups or alternative compounds), O utcome (e.g., anti-inflammatory efficacy), and T ime frame (exposure duration). For mechanistic studies, integrate PEO (Population, Exposure, Outcome) to isolate variables like oxidative stress or enzyme inhibition .
- Example: To assess this compound's antifungal effects, design dose-response experiments with Candida albicans cultures, using fluconazole as a comparator, and measure growth inhibition over 48 hours .
Q. How can this compound be quantified in plant extracts with high precision?
- Gas Chromatography-Mass Spectrometry (GC-MS) is optimal for separating and identifying this compound in complex matrices. Calibrate with internal standards (e.g., n-alkanes) and validate via retention indices and spectral libraries. For reproducibility, use triplicate injections and control for matrix effects (e.g., co-eluting terpenes) .
- Example: A 2024 study quantified β-linalool (55.63%) in Ocimum basilicum oil using GC-MS with a DB-5MS column and split ratio of 1:50 .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Follow OSHA guidelines : Use PPE (nitrile gloves, goggles), work in fume hoods, and store this compound in amber glass at 4°C to prevent oxidation. For waste, segregate organic solvents and partner with certified disposal services to mitigate environmental hazards .
Advanced Research Questions
Q. How do stereochemical variations (e.g., (+)- vs. (-)-linalool) influence pharmacological activity?
- Employ chiral chromatography (e.g., Chiralpak® columns) or NMR spectroscopy to resolve enantiomers. Compare bioactivity using in vitro models (e.g., receptor binding assays). For instance, (+)-linalool may exhibit stronger sedative effects due to differential binding to GABAA receptors .
- Note: Structural data files (SDF/MOL) for (+)-linalool are available for computational docking studies .
Q. What strategies address contradictions in this compound's reported pro-/antioxidant effects?
- Conduct dose-dependent and time-resolved assays (e.g., DPPH radical scavenging vs. lipid peroxidation). Contextualize results by evaluating matrix interactions (e.g., synergy with other terpenes) and experimental conditions (e.g., pH, temperature). Meta-analyses of existing data can identify confounding variables .
- Example: Hydroperoxides formed during this compound oxidation (peroxide value >20 mmol/L) may skew antioxidant assays, necessitating strict antioxidant stabilization (e.g., 0.1% BHT) .
Q. How can this compound's stability in formulations be optimized for translational research?
- Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Encapsulation in cyclodextrins or nanoemulsions enhances thermal stability. For topical applications, assess permeation using Franz diffusion cells and synthetic membranes .
Q. What computational tools predict this compound's metabolic pathways and toxicity?
- Leverage QSAR models (e.g., OECD Toolbox) and in silico platforms like SwissADME to predict cytochrome P450 metabolism. Validate with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .
Q. Data Analysis and Reporting
Q. How should researchers reconcile variability in this compound content across plant genotypes?
- Perform ANOVA with post-hoc tests (e.g., Tukey’s HSD) on GC-MS data from multiple cultivars. For example, this compound concentrations in basil varieties range from 43.9% to 55.63%, influenced by genetic and environmental factors .
- Report confidence intervals and effect sizes to highlight biological vs. technical variability .
Q. What statistical methods are appropriate for dose-response studies of this compound’s bioactivity?
- Fit data to nonlinear regression models (e.g., log-logistic for LC50 determination) using software like GraphPad Prism. For insecticidal studies, probit analysis calculates lethal concentrations (e.g., LC50 = 7.2 µg/mL for Anopheles larvae) .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical rigor in human trials involving this compound-based therapeutics?
- Adhere to IRB protocols : Define inclusion/exclusion criteria (e.g., non-pregnant adults), obtain informed consent, and monitor adverse events (e.g., dermal sensitization). Use double-blinding and placebo controls to minimize bias .
Q. What steps enhance reproducibility in this compound research?
Properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSHBSSFJOMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025502 | |
Record name | Linalool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
194.00 to 197.00 °C. @ 760.00 mm Hg | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.59 mg/mL at 25 °C | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
78-70-6 | |
Record name | (±)-Linalool | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linalool | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linalool | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Linalool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LINALOOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D81QY6I88E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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